Tribromochloromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fire retardant studies:

- Researchers have investigated tribromochloromethane as a potential fire retardant in various materials, including textiles, plastics, and rubber. However, its use for this purpose has been largely discontinued due to its environmental impact and potential health risks. [Source: US Environmental Protection Agency ]

Solvent in historical research:

- In the past, tribromochloromethane was used as a solvent in some scientific research applications. However, due to its toxicity and environmental concerns, safer alternatives are now generally preferred.

Reference compound in analytical chemistry:

- Tribromochloromethane is sometimes used as a reference compound in analytical chemistry techniques such as gas chromatography and mass spectrometry. These techniques are used to identify and quantify other chemicals in a sample.

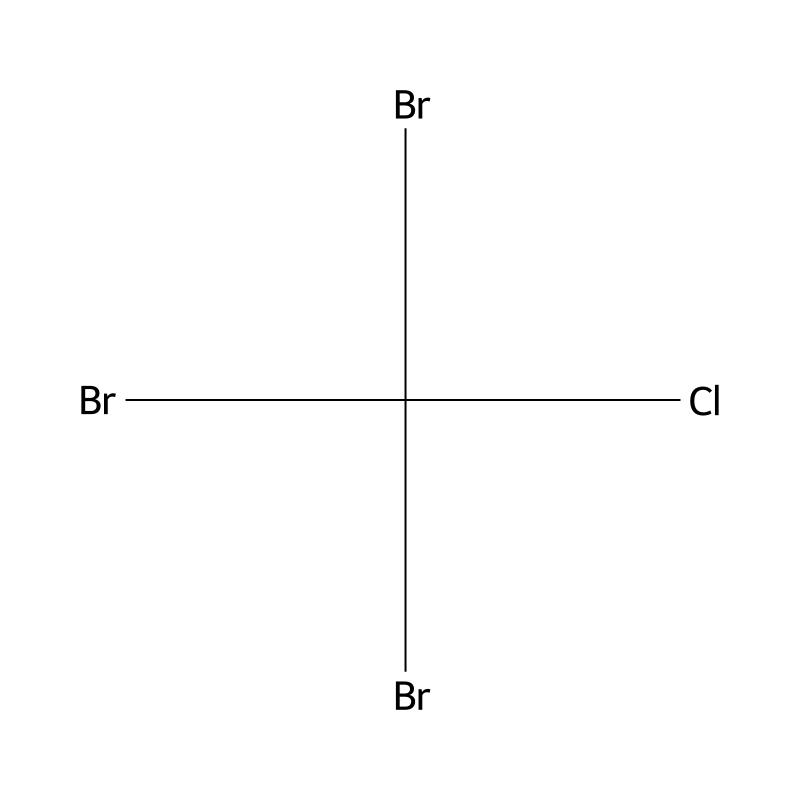

Tribromochloromethane, also known by its IUPAC name tribromo(chloro)methane, is a halogenated organic compound with the molecular formula CBr₃Cl. It consists of one carbon atom, one chlorine atom, and three bromine atoms, resulting in a molecular weight of approximately 287.1754 g/mol. The compound is characterized by its distinctive structure, where the carbon atom is bonded to three bromine atoms and one chlorine atom, giving it unique chemical properties .

- High density: Denser than water, which can lead to environmental concerns if spilled [].

- Potential toxicity: Some halogenated alkanes are known to be toxic, and tribromochloromethane may also possess similar properties [].

- Environmental impact: Persistent organic pollutants (POPs) are a class of halogenated alkanes known for their environmental persistence and potential for bioaccumulation. While there is no data available to classify tribromochloromethane as a POP, it's important to be cautious due to its structural similarity [].

- Double Displacement Reaction: One notable reaction is the metathesis reaction with dichlorine:This reaction illustrates the exchange of halogen atoms between reactants .

- Dehydrohalogenation: Under certain conditions, tribromochloromethane can undergo elimination reactions to form alkenes or alkynes by losing halogen atoms.

- Nucleophilic Substitution: The compound can also react with nucleophiles, where the chlorine or bromine can be replaced by other groups.

Tribromochloromethane has been studied for its biological activity, particularly its toxicity and potential health effects. Research indicates that exposure to halogenated compounds can lead to various health risks, including carcinogenic effects. The U.S. Environmental Protection Agency has classified tribromochloromethane as a potential human carcinogen based on animal studies . Its presence in drinking water has raised concerns due to its formation as a byproduct during chlorination processes.

Tribromochloromethane can be synthesized through several methods:

- Halogenation of Methane: By treating methane with bromine and chlorine under UV light or heat, tribromochloromethane can be produced.

- Metathesis Reaction: As mentioned earlier, reacting bromoform (CHBr₃) with dichlorine (Cl₂) yields tribromochloromethane and hydrogen chloride .

- Direct Halogenation: Direct halogenation of chlorinated methanes can also yield this compound.

Tribromochloromethane is primarily used in:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Chemical Research: Due to its unique properties, it is often used in laboratory settings for studying reaction mechanisms involving halogens.

- Analytical Chemistry: It can be utilized as a reagent in analytical methods for detecting other compounds.

Studies have examined the interactions of tribromochloromethane with various biological systems. Its reactivity with nucleophiles suggests potential pathways for biotransformation within living organisms. Additionally, research has focused on its environmental persistence and bioaccumulation potential, raising concerns about its long-term effects on ecosystems .

Tribromochloromethane shares similarities with several other halogenated compounds. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Bromoform | CHBr₃ | Contains three bromine atoms; used as a solvent. |

| Chloroform | CHCl₃ | Contains three chlorine atoms; widely used as an anesthetic and solvent. |

| Dichloroacetic Acid | CCl₂H₃O₂ | Contains two chlorine atoms; used in organic synthesis and for its anti-cancer properties. |

| Carbon Tetrachloride | CCl₄ | Four chlorine atoms; used as a solvent and in fire extinguishers. |

Uniqueness of Tribromochloromethane

What sets tribromochloromethane apart from these compounds is its specific combination of three bromine atoms and one chlorine atom, which contributes to its distinct chemical reactivity and biological effects. Its potential carcinogenicity and environmental impact further emphasize the need for careful handling and study compared to similar halogenated compounds.